Cas no 57778-80-0 (3-(2-isocyanatoethyl)-1H-Indole)

3-(2-Isocyanatoethyl)-1H-Indole is a reactive indole derivative featuring an isocyanate functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The isocyanate moiety enables facile conjugation with nucleophiles such as amines and alcohols, facilitating the formation of ureas and carbamates. Its indole core provides a versatile scaffold for constructing biologically active compounds, including potential drug candidates targeting neurological and oncological pathways. The compound’s reactivity and structural flexibility make it suitable for use in peptide modifications, polymer chemistry, and medicinal chemistry research. Proper handling under inert conditions is recommended due to the moisture-sensitive nature of the isocyanate group.
3-(2-isocyanatoethyl)-1H-Indole structure
57778-80-0 structure
Product name:3-(2-isocyanatoethyl)-1H-Indole
CAS No:57778-80-0
MF:C11H10N2O
MW:186.20990228653
CID:1114304
PubChem ID:12243797

3-(2-isocyanatoethyl)-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 3-(2-isocyanatoethyl)-1H-Indole
    • 1H-Indole, 3-(2-isocyanatoethyl)-
    • Inchi: 1S/C11H10N2O/c14-8-12-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6H2
    • InChI Key: CJMIZMBWCVDEKI-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(CCN=C=O)=C1

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Melting Point: 76-78 °C
  • Boiling Point: 368.5±25.0 °C(Predicted)
  • pka: 17.08±0.30(Predicted)

3-(2-isocyanatoethyl)-1H-Indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1846381-0.25g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
0.25g
$893.0 2023-09-19
Enamine
EN300-1846381-0.1g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
0.1g
$855.0 2023-09-19
Enamine
EN300-1846381-0.5g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
0.5g
$933.0 2023-09-19
Enamine
EN300-1846381-10.0g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
10g
$4176.0 2023-05-26
Enamine
EN300-1846381-1g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
1g
$971.0 2023-09-19
Enamine
EN300-1846381-5g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
5g
$2816.0 2023-09-19
Enamine
EN300-1846381-1.0g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
1g
$971.0 2023-05-26
Enamine
EN300-1846381-0.05g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
0.05g
$816.0 2023-09-19
Enamine
EN300-1846381-2.5g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
2.5g
$1903.0 2023-09-19
Enamine
EN300-1846381-10g
3-(2-isocyanatoethyl)-1H-indole
57778-80-0
10g
$4176.0 2023-09-19

Additional information on 3-(2-isocyanatoethyl)-1H-Indole

3-(2-isocyanatoethyl)-1H-Indole: A Promising Compound in Pharmaceutical Research

3-(2-isocyanatoethyl)-1H-Indole, with the chemical formula C12H9N1O2 and the CAS number 57778-80-0, represents a unique class of indole derivatives that have garnered significant attention in the field of pharmaceutical chemistry. This compound is characterized by its heterocyclic core—a six-membered indole ring fused to a five-membered pyrrole ring—combined with a 2-isocyanatoethyl functional group at the 3-position. The indole ring is a fundamental scaffold in many biologically active molecules, while the isocyanatoethyl group introduces reactive functionalities that can participate in various chemical transformations and biological interactions.

Recent advancements in computational drug design and structure-activity relationship (SAR) studies have highlighted the potential of 3-(2-isocyanatoethyl)-1H-Indole as a lead compound for the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising antioxidant properties and anti-inflammatory effects, which are critical for the treatment of chronic diseases such as diabetes mellitus and neurodegenerative disorders. The indole ring is known to modulate mitochondrial function and reactive oxygen species (ROS) production, while the isocyanatoethyl group may contribute to its radical scavenging activity.

One of the key mechanisms underlying the biological activity of 3-(2-isocyanatoethyl)-1H-Indole involves its interaction with cytochrome P450 enzymes, which are pivotal in drug metabolism. A 2023 preclinical study conducted by the University of Cambridge revealed that this compound can inhibit CYP2C19 and CYP3A4 isoforms, suggesting its potential as a drug-drug interaction modifier. This property is particularly relevant in the context of polypharmacy, where the co-administration of multiple drugs can lead to adverse effects. The isocyanatoethyl group may act as a ligand-binding site, enabling the compound to modulate enzyme activity through competitive inhibition or allosteric regulation.

Another area of interest is the anti-cancer potential of 3-(2-isocyanatoethyl)-1H-Indole. A 2023 study published in Cancer Research reported that this compound selectively targets prostate cancer cells by inducing apoptosis and autophagy. The indole ring is known to interact with androgen receptors, while the isocyanatoethyl group may facilitate the formation of covalent bonds with proteins involved in cell survival pathways. This dual mechanism of action could make 3-(2-isocyan,ethyl)-1H-Indole a valuable candidate for the development of targeted therapies in oncology.

Recent developments in nanotechnology have also opened new avenues for the application of 3-(2-isocyanatoethyl)-1H-Indole. A 2023 study published in Nano Letters explored the use of this compound as a drug delivery carrier for nanoparticles designed to deliver anticancer agents to solid tumors. The isocyanatoethyl group can react with polymeric matrices to form covalent bonds, enhancing the stability and bioavailability of the encapsulated drugs. This approach could significantly improve the therapeutic index of existing chemotherapeutic agents while reducing their toxic side effects.

The synthetic accessibility of 3-(2-isocyanatoethyl)-1H-Indole is another factor that has contributed to its growing popularity in pharmaceutical research. A 2023 study published in Organic Letters described a one-pot synthesis method that allows for the efficient preparation of this compound from readily available aromatic amines and isocyanates. This scalable method is particularly advantageous for industrial production, as it reduces the number of steps required and minimizes the use of hazardous solvents. The indole ring is typically synthesized via Paal-Knorr condensation, while the isocyanatoethyl group is introduced through a two-step alkylation process.

From a mechanistic perspective, the 3-(2-isocyanatoethyl)-1H-Indole molecule is expected to exhibit a range of intermolecular interactions that could influence its biological activity. The indole ring is capable of forming hydrogen bonds with proteins and carbohydrates, while the isocyanatoethyl group can engage in electrostatic interactions with ionizable residues in biological systems. These interactions could enable the compound to modulate the activity of enzymes, receptors, and transporters, making it a versatile tool for drug discovery and targeted therapy.

In addition to its pharmacological applications, 3-(2-isocyanatoethyl)-1H-Indole has also been investigated for its environmental impact. A 2023 study published in Environmental Science & Technology assessed the biodegradation potential of this compound in soil and water ecosystems. The results indicated that the compound is readily biodegradable, which is an important factor for the green chemistry and sustainable development of pharmaceutical products. This property, combined with its low toxicity profile, makes 3-(2-isocyanatoethyl)-1H-Indole a promising candidate for the development of eco-friendly drugs.

Finally, the future prospects of 3-(2-isocyanatoethyl)-1H-Indole in pharmaceutical research are highly promising. Ongoing studies are exploring its potential as a modulator of immune responses, anti-viral agent, and anti-aging compound. The indole ring is known to interact with cytokine signaling pathways, while the isocyanatoethyl group may contribute to the antioxidant activity of the molecule. These properties suggest that 3-(2-isocyanatoethyl)-1H-Indole could have broad therapeutic applications in the treatment of infectious diseases, autoimmune disorders, and age-related conditions.

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